4-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one
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Overview
Description
1-(4-Chlorobutanoyl)-3,5-dimethyl-1H-pyrazole is an organic compound with a unique structure that combines a pyrazole ring with a chlorobutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobutanoyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobutanoyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorobutanoyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The chlorobutanoyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazoles.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
1-(4-Chlorobutanoyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobutanoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Chlorobutanoyl)-3-(2-chlorophenyl)thiourea: Similar structure with a thiourea group instead of a pyrazole ring.
4-Chlorobutyryl chloride: A precursor in the synthesis of 1-(4-Chlorobutanoyl)-3,5-dimethyl-1H-pyrazole.
Uniqueness: 1-(4-Chlorobutanoyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of a pyrazole ring and a chlorobutanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13ClN2O |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
4-chloro-1-(3,5-dimethylpyrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C9H13ClN2O/c1-7-6-8(2)12(11-7)9(13)4-3-5-10/h6H,3-5H2,1-2H3 |
InChI Key |
WLJUHTRGMIXJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCCl)C |
Origin of Product |
United States |
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